

# TYA-018 Preclinical Data: A Comparative Analysis in Heart Failure Models

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Compound Name:	TYA-018	
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This guide provides a comprehensive comparison of the preclinical data for **TYA-018**, a novel histone deacetylase 6 (HDAC6) inhibitor, against alternative therapeutic strategies in models of Dilated Cardiomyopathy (DCM) and Heart Failure with Preserved Ejection Fraction (HFpEF). The data, compiled from peer-reviewed publications, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **TYA-018**'s therapeutic potential.

### **Executive Summary**

TYA-018, a highly selective HDAC6 inhibitor developed by Tenaya Therapeutics, has demonstrated significant cardioprotective effects in preclinical models of both genetic DCM and HFpEF. In a BAG3 cardiomyocyte knockout mouse model of DCM, TYA-018 improved cardiac function and energetics. In a murine model of HFpEF, TYA-018 showed comparable efficacy to the SGLT2 inhibitor empagliflozin, a clinically approved therapy for heart failure. This guide presents the key preclinical findings for TYA-018 alongside a direct comparison with relevant alternative therapies, supported by detailed experimental protocols and mechanistic pathway diagrams.

## Part 1: TYA-018 in Dilated Cardiomyopathy (DCM)

**TYA-018** was evaluated in a BAG3 cardiomyocyte-knockout (BAG3cKO) mouse model, which recapitulates key features of human DCM. The primary comparator for this study is AFTX-201,



a novel gene therapy designed to treat BAG3-deficient DCM.

Table 1: Comparison of TYA-018 and AFTX-201 in BAG3-

**Deficient DCM Mouse Models** 

Parameter	TYA-018	AFTX-201 (Gene Therapy)
Model	BAG3 Cardiomyocyte- Knockout (BAG3cKO) Mice	BAG3 Haploinsufficient Mice
Primary Efficacy Endpoint	Left Ventricular Ejection Fraction (LVEF)	Restoration of Cardiac Function
Key Findings	- Improved LVEF- Reduced left ventricular diameter at diastole and systole- Protected against sarcomere damage- Enhanced cardiac energetics	- Restoration of cardiac function- Robust BAG3 expression in non-human primates
Mechanism of Action	HDAC6 Inhibition	BAG3 Gene Replacement

Note: Direct quantitative comparison is limited due to differences in the specific BAG3-deficient models and reported endpoints.

#### **Experimental Protocols: TYA-018 in DCM**

Animal Model: Cardiomyocyte-specific BAG3 knockout (BAG3cKO) mice were used. These mice exhibit a progressive decline in heart function, simulating human DCM.[1]

Drug Administration: **TYA-018** was administered to BAG3cKO mice. The specific dosage and duration of treatment were determined to achieve optimal therapeutic effect.

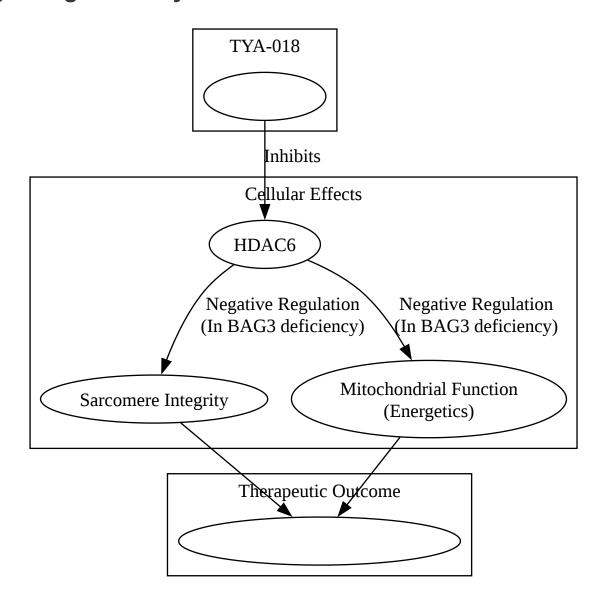
Echocardiography: Cardiac function, including Left Ventricular Ejection Fraction (LVEF) and left ventricular dimensions, was assessed using high-resolution echocardiography.

Histological Analysis: Heart tissues were examined for sarcomeric damage and other cellular abnormalities.



Metabolic Analysis: Mitochondrial function and cardiac energetics were evaluated to understand the metabolic benefits of **TYA-018** treatment.[1]

#### **Signaling Pathway: TYA-018 in DCM**



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# Part 2: TYA-018 in Heart Failure with Preserved Ejection Fraction (HFpEF)

**TYA-018** was assessed in a murine model of HFpEF induced by a high-fat diet and moderate transverse aortic constriction (mTAC), which mimics the metabolic and mechanical stress seen



in human HFpEF.[2][3] The primary comparator is empagliflozin, an SGLT2 inhibitor.

Table 2: Comparison of TYA-018 and Empagliflozin in a

**Murine HFpEF Model** 

Parameter	TYA-018	Empagliflozin
Model	High-Fat Diet + Moderate Transverse Aortic Constriction (mTAC) Murine Model	High-Fat Diet + "2-Hit" Murine Model / Transverse Aortic Constriction (TAC) Murine Model
Cardiac Function	- Reversal of diastolic dysfunction- Decreased hypertrophy- Reduced fibroblast activation	- Improved diastolic function- Ameliorated myocyte hypertrophy
Systemic Effects	- Improved exercise performance- Improved glucose tolerance- Reduced markers of inflammation	- Attenuated body weight gain- Reduced systolic and diastolic blood pressure- Improved glucose tolerance
Gene Expression	- Greater impact on markers of oxidative stress, inflammation, and metabolism	- Modest impact on markers of oxidative stress, inflammation, and metabolism
Combination Therapy	Additive benefits with empagliflozin, with cardiac function nearing that of healthy controls	-

[2][3]

### **Experimental Protocols: TYA-018 in HFpEF**

Animal Model: A murine model of HFpEF was established using a combination of a high-fat diet (HFD) and moderate transverse aortic constriction (mTAC).[2][3]

Drug Administration: **TYA-018** was administered as a single agent or in combination with empagliflozin.

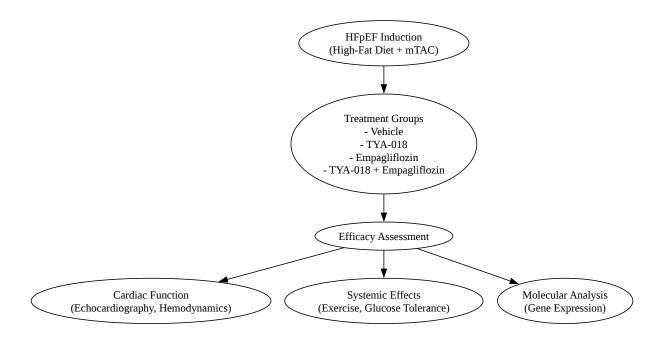


Echocardiography and Hemodynamic Analysis: Comprehensive assessment of cardiac structure and function, including diastolic function, was performed.

Gene Expression Analysis: RNA sequencing was used to analyze transcriptional changes in heart tissue to elucidate the mechanism of action.[2]

Metabolic and Exercise Studies: Glucose tolerance tests and exercise performance assessments were conducted to evaluate systemic effects.

### **Experimental Workflow: Preclinical HFpEF Study**



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#### Conclusion



The preclinical data for **TYA-018** demonstrates its potential as a promising therapeutic agent for both DCM and HFpEF. Its mechanism of action, centered on the inhibition of HDAC6, appears to address key pathological processes in these distinct forms of heart failure. In the BAG3-deficient model of DCM, **TYA-018** shows disease-modifying potential. In the HFpEF model, **TYA-018** exhibits comparable efficacy to a clinically validated therapy and shows potential for additive benefits in combination. These findings support the continued clinical development of HDAC6 inhibitors for the treatment of heart failure.

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#### References

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